molecular formula C9H14O B021306 Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI) CAS No. 110677-97-9

Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)

Cat. No. B021306
CAS RN: 110677-97-9
M. Wt: 138.21 g/mol
InChI Key: BHUHVPPNIYZEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI), also known as (-)-menthone, is a bicyclic monoterpene ketone that is commonly found in essential oils of plants such as peppermint, spearmint, and pennyroyal. It has a characteristic minty aroma and taste and is widely used in the food, cosmetic, and pharmaceutical industries. (-)-Menthone has also been studied for its potential therapeutic properties and has been shown to exhibit various biological activities.

Mechanism of Action

(-)-Menthone exerts its biological effects through various mechanisms of action. It has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their enzymes. It also exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Its analgesic effects are thought to be due to its ability to block pain signals in the nervous system.
Biochemical and Physiological Effects:
(-)-Menthone has been shown to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help protect cells from oxidative damage. It also has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(-)-Menthone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under various conditions and can be easily stored. However, its use in lab experiments may be limited due to its potential toxicity and the need for proper safety precautions.

Future Directions

There are several future directions for the study of (-)-menthone. Further research is needed to fully understand its mechanisms of action and its potential therapeutic uses. Its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes should be further explored. Additionally, its potential as a natural insecticide and its use in the food and cosmetic industries should be further investigated.

Synthesis Methods

(-)-Menthone can be synthesized through various methods, including the oxidation of (-)-menthol, the isomerization of (+)-neomenthol, and the cyclization of (+)-pulegone. The most common method of synthesis involves the oxidation of (-)-menthol using oxidizing agents such as chromic acid or potassium permanganate.

Scientific Research Applications

(-)-Menthone has been extensively studied for its various biological activities. It has been shown to exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, and insecticidal properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

110677-97-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(1-bicyclo[4.1.0]heptanyl)ethanone

InChI

InChI=1S/C9H14O/c1-7(10)9-5-3-2-4-8(9)6-9/h8H,2-6H2,1H3

InChI Key

BHUHVPPNIYZEKE-UHFFFAOYSA-N

SMILES

CC(=O)C12CCCCC1C2

Canonical SMILES

CC(=O)C12CCCCC1C2

synonyms

Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.